molecular formula C10H11NO4 B14286961 2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione CAS No. 136869-42-6

2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14286961
CAS No.: 136869-42-6
M. Wt: 209.20 g/mol
InChI Key: SHFQSICMYAAVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with three methyl groups, a nitromethyl group, and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione typically involves the nitration of a suitable precursor, such as 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione. The nitration reaction is carried out using a nitrating agent like nitric acid in the presence of a catalyst under controlled temperature and pressure conditions . The reaction conditions must be carefully optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with continuous monitoring and control of reaction parameters. The use of advanced technologies and equipment ensures the efficient and safe production of this compound on an industrial scale .

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The presence of the nitro and ketone groups makes it a strong electrophile, allowing it to react with nucleophilic species in biological systems . These interactions can lead to the formation of reactive intermediates that exert various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

136869-42-6

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2,3,5-trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H11NO4/c1-5-6(2)10(13)8(4-11(14)15)7(3)9(5)12/h4H2,1-3H3

InChI Key

SHFQSICMYAAVCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.